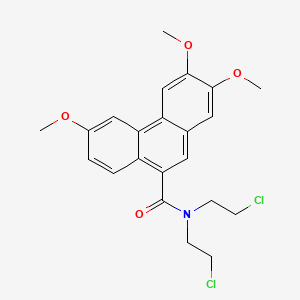
N,N-bis(2-chloroethyl)-2,3,6-trimethoxyphenanthrene-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Phenanthrenecarboxamide,n,n-bis(2-chloroethyl)-2,3,6-trimethoxy- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its phenanthrene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of multiple functional groups, including carboxamide, chloroethyl, and trimethoxy groups. These functional groups contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthrenecarboxamide,n,n-bis(2-chloroethyl)-2,3,6-trimethoxy- typically involves multi-step organic synthesis. The starting material is often phenanthrene, which undergoes a series of reactions to introduce the carboxamide, chloroethyl, and trimethoxy groups. Common synthetic routes include:
Nitration and Reduction: Phenanthrene is first nitrated to introduce nitro groups, which are then reduced to amines.
Amidation: The amines are converted to carboxamides through reaction with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
9-Phenanthrenecarboxamide,n,n-bis(2-chloroethyl)-2,3,6-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to introduce different substituents.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
9-Phenanthrenecarboxamide,n,n-bis(2-chloroethyl)-2,3,6-trimethoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a DNA intercalator, which can affect gene expression and replication.
Medicine: Explored for its anticancer properties due to its ability to form DNA crosslinks, leading to cell death.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 9-Phenanthrenecarboxamide,n,n-bis(2-chloroethyl)-2,3,6-trimethoxy- involves its interaction with DNA. The chloroethyl groups can form covalent bonds with DNA bases, leading to crosslinking and disruption of DNA replication and transcription. This can result in cell cycle arrest and apoptosis, making it a potential anticancer agent. The trimethoxy groups may enhance its solubility and cellular uptake, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
Phenanthrenequinone: Similar polycyclic structure but lacks the carboxamide and chloroethyl groups.
9-Anthracenecarboxamide: Similar carboxamide group but different polycyclic backbone.
Bis(2-chloroethyl)amine: Contains chloroethyl groups but lacks the phenanthrene and trimethoxy groups.
Uniqueness
9-Phenanthrenecarboxamide,n,n-bis(2-chloroethyl)-2,3,6-trimethoxy- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form DNA crosslinks sets it apart from other similar compounds, making it a valuable compound for research in medicinal chemistry and drug development.
属性
CAS 编号 |
69966-70-7 |
|---|---|
分子式 |
C22H23Cl2NO4 |
分子量 |
436.3 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-2,3,6-trimethoxyphenanthrene-9-carboxamide |
InChI |
InChI=1S/C22H23Cl2NO4/c1-27-15-4-5-16-18(12-15)17-13-21(29-3)20(28-2)11-14(17)10-19(16)22(26)25(8-6-23)9-7-24/h4-5,10-13H,6-9H2,1-3H3 |
InChI 键 |
GTPNZQJVMQFLJN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C3C=C(C(=CC3=CC(=C2C=C1)C(=O)N(CCCl)CCCl)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


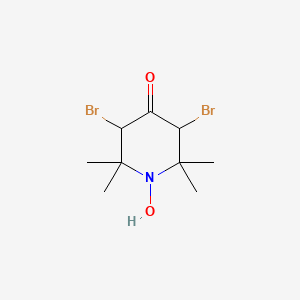
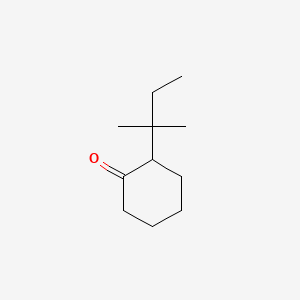
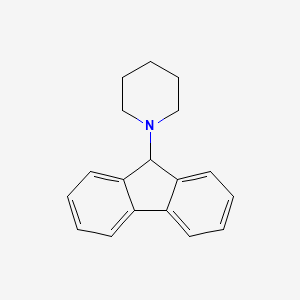
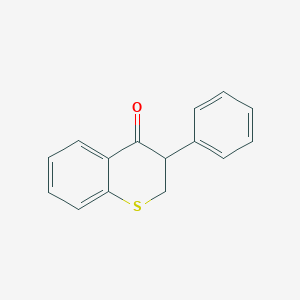

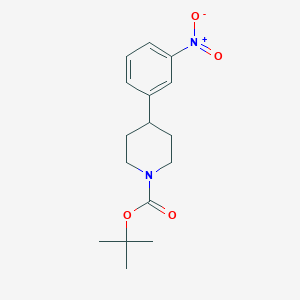
![Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester](/img/structure/B14008666.png)
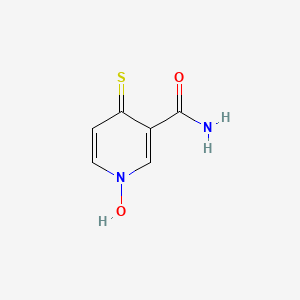

![n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14008675.png)
![Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14008677.png)
![4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine](/img/structure/B14008681.png)

![4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione](/img/structure/B14008687.png)
